3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole
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Overview
Description
3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
3-[(1R)-1-(Dimethylaminoethyl)]phenol: Another compound with a similar structure but different functional groups, used in pharmaceutical research.
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester: A compound with a similar phenylethyl group, used in drug development.
Uniqueness
3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
832688-52-5 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2O/c1-10-9-12(15-14-10)13(2,16-3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/t13-/m1/s1 |
InChI Key |
ZNQYSOVARQPSCV-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=NN1)[C@@](C)(C2=CC=CC=C2)OC |
Canonical SMILES |
CC1=CC(=NN1)C(C)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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